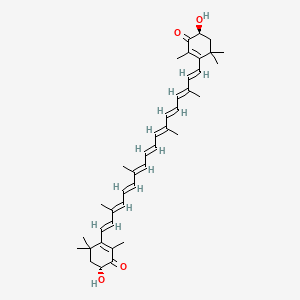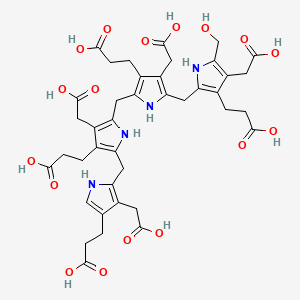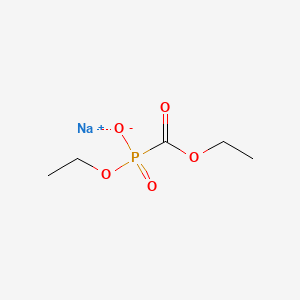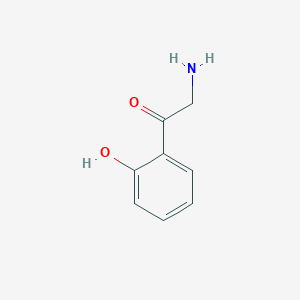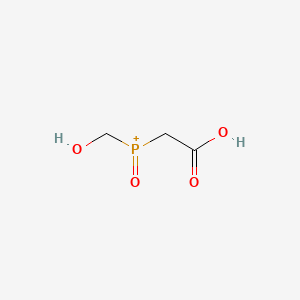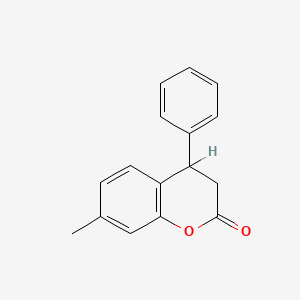
7-Methyl-4-phenyl-3,4-dihydrochromen-2-one
Overview
Description
7-Methyl-4-phenyl-3,4-dihydrochromen-2-one is a chemical compound with the molecular formula C16H14O2
Mechanism of Action
Target of Action
Chromanone derivatives, to which this compound belongs, have been associated with a wide range of biological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Mode of Action
Chromanone derivatives are known to interact with various targets, leading to changes in cellular processes . The absence of a double bond in chromanone between C-2 and C-3 exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives have been shown to impact a variety of pathways related to their biological activities .
Pharmacokinetics
Chromanone derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Chromanone derivatives have been associated with a wide range of effects, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can potentially influence the action of chromanone derivatives .
Preparation Methods
The synthesis of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-phenylbut-3-en-2-one with methyl salicylate in the presence of a base such as sodium hydroxide can yield the desired product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Methyl-4-phenyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Methyl-4-phenyl-3,4-dihydrochromen-2-one can be compared with other similar compounds, such as:
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: The presence of a hydroxy group can enhance its antioxidant properties and solubility in water.
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: This compound has multiple hydroxy groups, making it more hydrophilic and potentially more bioactive.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of chromenes in scientific research and industry.
Properties
IUPAC Name |
7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIONHZDAYXRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387686 | |
| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88407-29-8 | |
| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



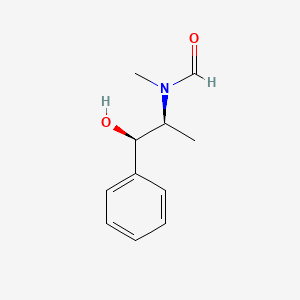
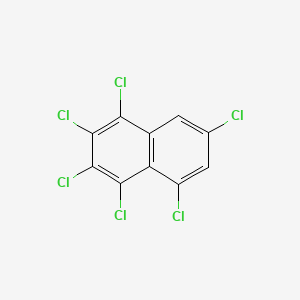

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
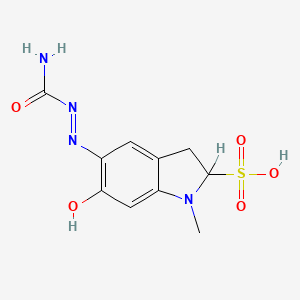
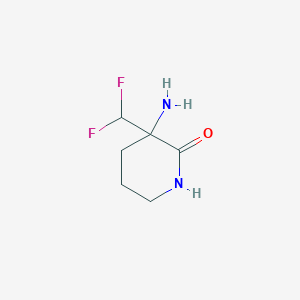
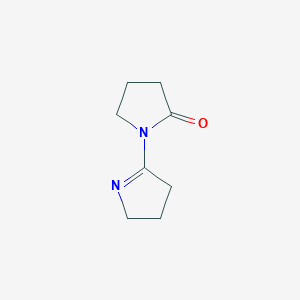
![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)
